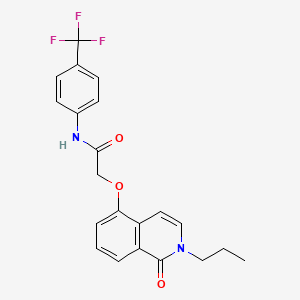
2-((1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy)-N-(4-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy)-N-(4-(trifluoromethyl)phenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields. This compound is characterized by its unique structure, which includes an isoquinoline moiety, a trifluoromethyl group, and an acetamide linkage. Its distinct chemical properties make it a valuable subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 2-((1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy)-N-(4-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides.
Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting the isoquinoline derivative with an acyl chloride or anhydride.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through nucleophilic substitution reactions using trifluoromethylating agents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-((1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy)-N-(4-(trifluoromethyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of derivatives with different substituents.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures.
Scientific Research Applications
2-((1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy)-N-(4-(trifluoromethyl)phenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy)-N-(4-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
2-((1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy)-N-(4-(trifluoromethyl)phenyl)acetamide can be compared with other similar compounds, such as:
Isoquinoline Derivatives: Compounds with similar isoquinoline cores but different substituents.
Trifluoromethylated Compounds: Compounds with trifluoromethyl groups attached to different aromatic or aliphatic systems.
Acetamide Derivatives: Compounds with acetamide linkages but different aromatic or aliphatic substituents.
The uniqueness of this compound lies in its combination of these structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H19F3N2O3 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
2-(1-oxo-2-propylisoquinolin-5-yl)oxy-N-[4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C21H19F3N2O3/c1-2-11-26-12-10-16-17(20(26)28)4-3-5-18(16)29-13-19(27)25-15-8-6-14(7-9-15)21(22,23)24/h3-10,12H,2,11,13H2,1H3,(H,25,27) |
InChI Key |
RRPMXUPHUMOYAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















